N,N-dibenzylnaphthalene-1-carboxamide

Description

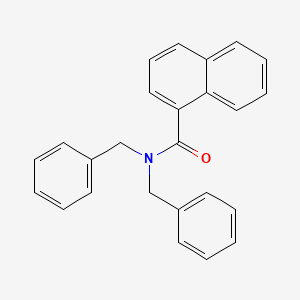

N,N-Dibenzylnaphthalene-1-carboxamide is a naphthalene derivative featuring a carboxamide group at the 1-position, substituted with two benzyl groups on the nitrogen atom. The benzyl substituents confer significant lipophilicity and steric bulk, distinguishing it from simpler carboxamide analogs.

Properties

CAS No. |

82316-22-1 |

|---|---|

Molecular Formula |

C25H21NO |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N,N-dibenzylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C25H21NO/c27-25(24-17-9-15-22-14-7-8-16-23(22)24)26(18-20-10-3-1-4-11-20)19-21-12-5-2-6-13-21/h1-17H,18-19H2 |

InChI Key |

GKOUNKJCAQFPFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzylnaphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzylnaphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N-dibenzylnaphthalene-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N,N-dibenzylnaphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

N,N-Dimethylnaphthalene-1-carboxamide (CAS 3815-24-5)

Structural Differences : Replaces the benzyl groups with methyl substituents on the carboxamide nitrogen.

Key Properties :

- Lipophilicity : Lower than the dibenzyl analog due to smaller, less hydrophobic methyl groups. This enhances water solubility.

- Applications: Used in polymer research and as a synthetic intermediate. The dimethyl variant’s simpler structure may facilitate easier purification and handling .

~{N}-Oxidanylnaphthalene-1-carboxamide (Compound 8GK)

Structural Differences : Features a hydroxylamine (oxidanyl) group attached to the carboxamide nitrogen instead of benzyl groups.

Key Properties :

- Hydrogen Bonding : The hydroxylamine group enables hydrogen bonding, increasing solubility in polar solvents compared to the dibenzyl derivative.

- Acidity: The N–OH group may render the compound more acidic, influencing its behavior in proton-coupled reactions. Applications: Potential use in coordination chemistry or as a ligand due to its hydrogen-bonding capability .

Benzathine Benzylpenicillin (CAS 1538-09-6)

Structural Differences: Contains a dibenzylethylenediamine salt complexed with benzylpenicillin. Key Properties:

- Solubility : The dibenzylethylenediamine component reduces water solubility, prolonging drug release in formulations.

- Biological Activity : Demonstrates how benzyl groups can modulate pharmacokinetics, though the target compound lacks the antibiotic β-lactam structure.

Applications : Widely used as a long-acting penicillin derivative .

N,N'-Naphthalene-1,5-diylbis[4-[(2,3-dichlorophenyl)azo]carboxamide] Derivatives

Structural Differences : Contain multiple carboxamide groups linked via azo bonds and naphthalene backbones.

Key Properties :

- Conjugation : Azo linkages and extended conjugation enable applications in dyes or pigments.

- Stability : The rigid structure may enhance thermal stability but reduce solubility in common solvents.

Applications : Likely used in industrial dye synthesis or photochemical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.